molecular formula C13H16ClFN2 B13259916 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 180411-57-8

5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B13259916
CAS No.: 180411-57-8
M. Wt: 254.73 g/mol
InChI Key: UIWLQOKNRHFBSH-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 149669-43-2) is a fluorinated indole derivative with a piperidine substituent at the 3-position of the indole core. Its molecular formula is C₁₃H₁₅FN₂·HCl, and it has a molecular weight of 254.73 g/mol (including the hydrochloride salt) . The compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, serotonin receptors, and protein kinase modulators . Its piperidine moiety and 5-fluoro substitution contribute to its versatility in medicinal chemistry, enabling interactions with diverse biological targets such as 5-HT receptors and CK2 kinases .

Properties

CAS No.

180411-57-8

Molecular Formula

C13H16ClFN2

Molecular Weight

254.73 g/mol

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride

InChI

InChI=1S/C13H15FN2.ClH/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H

InChI Key

UIWLQOKNRHFBSH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoroindole

The synthesis of 5-fluoroindole, a key intermediate, can be achieved through a multi-step process involving chlorination, Grignard reaction, and reductive cyclization, as described in the synthesis of 5-fluoroindole-5-13C.

  • Chlorination and Grignard Reaction : Starting from sodium acetate-1-13C, a chlorination reaction followed by a Grignard reaction in tetrahydrofuran (THF) yields acetone-2-13C.
  • Condensation and Cyclization : The acetone solution is used for condensation with sodium nitromalonaldehyde, followed by conversion to 4-fluoronitrobenzene via deoxyfluorination. A vicarious nucleophilic attack and reductive cyclization yield 5-fluoroindole.

Synthesis of 3-(Piperidin-4-yl)-1H-indole Derivatives

To introduce the piperidin-4-yl group, a general approach involves the use of piperidine derivatives and appropriate coupling reactions. For example, the synthesis of 3-(piperidin-3-yl)-1H-indole derivatives involves N-alkylation reactions with chiral reagents.

  • Preparation of Piperidine Intermediates : Piperidine-4-carboxylic acid (isonipecotic acid) can be converted to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.
  • Coupling Reaction : The introduction of the piperidin-4-yl group into the indole ring typically involves a coupling reaction, such as an N-alkylation or a palladium-catalyzed cross-coupling reaction.

Final Steps to 5-Fluoro-3-(piperidin-4-yl)-1H-indole Hydrochloride

After obtaining the 5-fluoroindole and the piperidine intermediate, the final steps involve coupling these components and converting the product into its hydrochloride salt.

  • Coupling : The coupling of 5-fluoroindole with the piperidine derivative can be achieved through appropriate conditions, such as using a palladium catalyst for cross-coupling reactions.
  • Salt Formation : The final compound is converted to its hydrochloride salt by reaction with hydrochloric acid.

Analysis and Purification

The purification of 5-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves chromatography or recrystallization from a suitable solvent. The purity and structure of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data Tables

Table 1: Reagents and Conditions for Key Steps

Step Reagents Conditions
Chlorination Sodium acetate-1-13C, Chlorine THF, 0°C to room temperature
Grignard Reaction Acetone-2-13C, Grignard reagent THF, -78°C to room temperature
Condensation Sodium nitromalonaldehyde THF, reflux
Deoxyfluorination DFI (2,2-difluoro-N,N-diimethylimidazolidine) DMF, room temperature
Reductive Cyclization Hydrogen, Palladium catalyst Ethanol, ambient pressure
Coupling Piperidine derivative, Palladium catalyst DMF, 80°C to 100°C
Salt Formation Hydrochloric acid Ethanol, room temperature

Table 2: Analytical Techniques for Purification and Confirmation

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight confirmation
Thin Layer Chromatography (TLC) Purity assessment
High-Performance Liquid Chromatography (HPLC) Purity assessment

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reacting with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. It is characterized by a fluorine atom at the 5th position of the indole ring and a piperidin-4-yl group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

5-Fluoro-3-(piperidin-4-yl)-1H-indole has several scientific research applications in chemistry, biology, medicine, and industry.

Chemistry It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

Biology The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that this compound exhibits several significant biological activities. The compound has shown potential against various bacterial and fungal strains and has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest it may act on serotonin receptors, indicating potential applications in treating psychiatric disorders.

Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound—specifically, the presence of a fluorine atom at the 5th position of the indole ring and a piperidin-4-yl group at the 3rd position—contribute to its biological activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Candida albicans0.020

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested on FaDu hypopharyngeal tumor cells, showing a dose-dependent increase in apoptosis markers such as cleaved PARP and reduced survivin levels. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µM)Apoptosis Induction
FaDu15High
MDA-MB23110Moderate
MCF10A>50Low

These findings suggest that the compound may be more effective against certain cancer types while exhibiting lower toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain proteins or enzymes, while the piperidin-4-yl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Pharmacological Targets

The pharmacological and physicochemical properties of 5-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride are influenced by its core indole structure, fluorine substitution, and piperidine group. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Target/Application Key Reference
5-Fluoro-3-(piperidin-4-yl)-1H-indole HCl Indole 5-F, 3-(piperidin-4-yl) 5-HT receptors, CK2 kinase modulation
EMD 386088 (5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole HCl) Indole 5-Cl, 2-methyl, 3-(1,2,3,6-tetrahydro-4-pyridinyl) 5-HT₆ partial agonist (antidepressant)
GR159897 Indole 5-F, 3-[2-(4-methoxy-4-[(R)-phenylsulphinylmethyl]piperidinyl)ethyl] NK₁ receptor antagonist (antiemetic)
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole Indole 5-Cl, 2-methyl, 3-(piperidin-4-yl) Not explicitly stated (structural analog)
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Benzisoxazole 5-F, 3-(piperidin-4-yl) Unknown (structural analog with heterocycle variation)
Key Observations:

Substituent Position and Halogen Effects: Replacement of 5-fluoro with 5-chloro (e.g., EMD 386088) shifts receptor affinity from 5-HT1F/5-HT1A to 5-HT6, highlighting the role of halogen electronegativity in target selectivity .

Piperidine Modifications :

  • Saturation of the piperidine ring (e.g., 1,2,3,6-tetrahydro-4-pyridinyl in EMD 386088) enhances conformational flexibility, which may improve binding to 5-HT6 receptors .
  • Complex piperidine substituents, such as in GR159897, increase molecular bulk and lipophilicity, favoring NK₁ receptor antagonism .

Core Heterocycle Variations :

  • Replacement of indole with benzisoxazole (e.g., 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl) alters electronic properties and hydrogen-bonding capacity, likely shifting pharmacological activity .
Antidepressant and Anxiolytic Potential :
  • EMD 386088 : Demonstrates efficacy in the Forced Swim Test (FST), a model for antidepressant activity, via 5-HT6 partial agonism .
  • 5-Fluoro-3-(piperidin-4-yl)-1H-indole derivatives: Shown to act as 5-HT1F agonists in migraine treatment, with the 5-fluoro group enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
Antiemetic Activity :
  • GR159897 : A potent NK₁ receptor antagonist, effective in reducing emesis in preclinical models due to its extended piperidine side chain and sulphinyl group .
Kinase Modulation :
  • Derivatives of 5-fluoro-3-(piperidin-4-yl)-1H-indole, such as compound 16 (), exhibit selective inhibition of Protein Kinase CK2, a target in cancer and inflammatory diseases. The piperidine group facilitates interactions with the kinase’s hydrophobic pocket .

Biological Activity

5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and potential therapeutic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a piperidine moiety. This structure is crucial for its biological activity, influencing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosaNot tested

Studies have demonstrated that the compound can inhibit the growth of harmful bacteria, with MIC values indicating strong antibacterial activity .

Anticancer Properties

The anticancer potential of 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride has been explored in various cancer cell lines. Notably, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Case Study: Cell Viability Assays

In a study assessing cell viability, treatment with increasing concentrations of the compound resulted in significant reductions in cell viability, particularly in triple-negative breast cancer cells. The following results were observed:

  • IC50 Values :
    • MDA-MB-231: 7.2 ± 0.56 µM
    • HepG2: 11.1 ± 0.37 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving modulation of key signaling pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : It acts as an inhibitor of CK2, a kinase involved in various cellular processes including proliferation and apoptosis.
  • Signal Transduction : The compound influences pathways such as Akt and Stat3, which are critical for cell survival and growth .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride. Future studies will focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to establish therapeutic potential.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents to enhance therapeutic outcomes.

Q & A

Q. What synthetic strategies are optimal for preparing 5-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride with high purity?

Methodological Answer: The compound can be synthesized via condensation of 5-fluoro-1H-indole-3-carbaldehyde with piperidine-4-amine under acidic conditions, followed by hydrochloride salt formation. Key optimization steps include:

  • Reaction Conditions: Reflux for 2.5–3 hours in acetic acid with sodium acetate (0.01 mol) as a catalyst to enhance cyclization .
  • Purification: Recrystallization from acetic acid improves crystallinity and removes byproducts. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) to minimize unreacted intermediates.

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm indole NH proton (δ 11.2–11.8 ppm) and piperidine ring integration in DMSO-d6. Compare ¹³C NMR shifts with analogous indole-piperidine hybrids .
  • Mass Spectrometry: ESI+ HRMS to verify [M+H]+ at m/z 249.1014 (calculated for C₁₃H₁₄FN₂·HCl).
  • Purity Analysis: HPLC with UV detection at 254 nm, referencing retention times against pharmacopeial standards (e.g., 5-Fluorooxindole derivatives) .

Q. What storage conditions ensure the compound’s stability for long-term studies?

Methodological Answer:

  • Temperature: Store at 2–8°C in sealed, light-resistant vials to prevent photodegradation of the indole moiety .
  • Desiccation: Use vacuum-sealed containers with silica gel to minimize hydrolysis of the hydrochloride salt .
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorine and piperidine moieties in biological activity?

Methodological Answer:

  • Fluorine Substitution: Synthesize analogs with Cl/Br/NO₂ at the 5-position and compare binding affinities (e.g., via radioligand displacement assays using 5-HT₆ receptor-expressing cells) .
  • Piperidine Modifications: Test N-methylated or spirocyclic piperidine derivatives to assess steric effects on target engagement. Reference SAR data from structurally related kinase inhibitors (e.g., bisindolylmaleimide analogs) .

Q. How can researchers address contradictory biological activity data across in vitro and in vivo models?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., recombinant 1321N1 vs. CHO-K1 cells for receptor studies) and control for batch-to-buffer variability .
  • Pharmacokinetic Profiling: Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS to explain discrepancies between cellular and whole-organism responses .

Q. What computational strategies predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use MOE software to screen against kinase databases (e.g., PDB entries) and prioritize assays for high-risk off-targets like Flt3 or PKC isoforms .
  • Machine Learning: Train models on indole-piperidine bioactivity data (e.g., ChEMBL entries) to predict ADMET liabilities .

Q. How can researchers improve selectivity in kinase inhibition assays?

Methodological Answer:

  • Counter-Screening: Test against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • ATP-Competition Assays: Compare IC₅₀ values under low/high ATP conditions; true inhibitors show ATP-dependent potency shifts .

Q. What analytical challenges arise in detecting degradation products during forced stability studies?

Methodological Answer:

  • Degradant Identification: Use UPLC-QTOF-MS with HILIC columns to resolve polar degradation products (e.g., hydrolyzed piperidine intermediates).
  • Surface Reactivity Tests: Analyze adsorption to glass vs. polymer containers using microspectroscopic imaging to assess storage-related degradation .

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